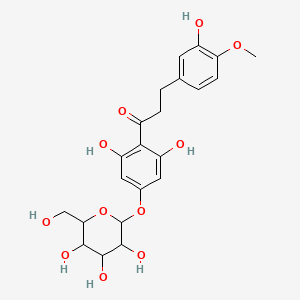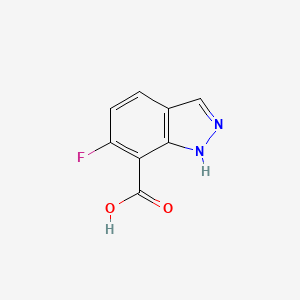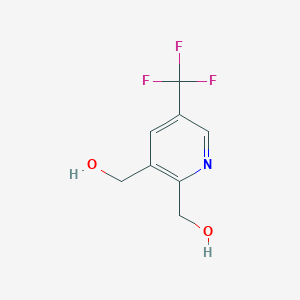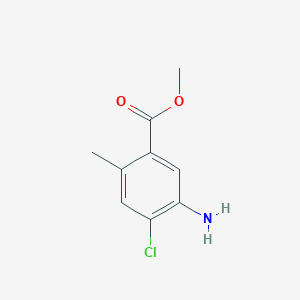![molecular formula C13H15NO5 B12100230 2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)
2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester is an organic compound with the molecular formula C13H15NO5. This compound is known for its unique structural features, which include a butenedioic acid backbone substituted with a 2-methoxyphenylamino group and two methyl ester groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester typically involves the reaction of 2-methoxyaniline with maleic anhydride, followed by esterification with methanol. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid to promote esterification.
Solvents: Common solvents include dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the double bond in the butenedioic acid moiety, converting it to a single bond and forming saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 2-[(2-methoxyphenyl)amino]butanedioic acid derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
作用機序
The mechanism by which 2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester exerts its effects depends on its interaction with molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, such as those involved in cell signaling or metabolism, leading to specific biological outcomes.
類似化合物との比較
- 2-Butenedioic acid, 2-[(2-Hydroxyphenyl)amino]-, 1,4-dimethyl ester
- 2-Butenedioic acid, 2-[(2-Chlorophenyl)amino]-, 1,4-dimethyl ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, hydroxy, chloro) on the phenyl ring.
- Reactivity: Variations in reactivity due to electronic and steric effects of the substituents.
- Applications: Differences in applications based on the specific properties imparted by the substituents.
2-Butenedioic acid, 2-[(2-Methoxyphenyl)amino]-, 1,4-dimethyl ester stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
dimethyl (E)-2-(2-methoxyanilino)but-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-7-5-4-6-9(11)14-10(13(16)19-3)8-12(15)18-2/h4-8,14H,1-3H3/b10-8+ |
InChIキー |
LVXQPSXJHNIWRE-CSKARUKUSA-N |
異性体SMILES |
COC1=CC=CC=C1N/C(=C/C(=O)OC)/C(=O)OC |
正規SMILES |
COC1=CC=CC=C1NC(=CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)




![5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12100212.png)

![Methyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate](/img/structure/B12100221.png)

